molecular formula C16H20N6O B1662825 (3R,4S)-トファシチニブ CAS No. 1092578-46-5

(3R,4S)-トファシチニブ

カタログ番号: B1662825
CAS番号: 1092578-46-5
分子量: 312.37 g/mol
InChIキー: UJLAWZDWDVHWOW-AAEUAGOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3r,4s)-Tofacitinib is a N-acylpiperidine.

科学的研究の応用

Rheumatoid Arthritis

Tofacitinib has been extensively studied for its effectiveness in managing RA. Clinical trials have demonstrated that it significantly reduces disease activity and improves patient outcomes:

  • Efficacy : In phase 3 trials, tofacitinib monotherapy resulted in Clinical Disease Activity Index (CDAI) low disease activity rates ranging from 32.2% to 70.7% over 12 to 72 months .
  • Long-term Safety : A comprehensive safety analysis involving over 7,000 patients showed consistent incidence rates for serious adverse events (AEs) across extended periods .

Psoriasis and Other Autoimmune Conditions

Emerging studies suggest potential applications of tofacitinib in treating other autoimmune conditions such as psoriasis:

  • Psoriasis : Recent research indicates that tofacitinib may improve symptoms in patients with moderate to severe plaque psoriasis, although more extensive studies are required to establish its efficacy compared to traditional treatments .
  • Ulcerative Colitis : Tofacitinib has also shown promise in treating ulcerative colitis, with clinical trials indicating significant improvements in remission rates compared to placebo .

Safety Profile

The safety profile of tofacitinib has been a focal point of research:

  • Infection Risks : Data indicate an increased risk of herpes zoster among patients treated with tofacitinib, particularly at higher doses or when combined with other immunosuppressive therapies .
  • Long-term Data : A long-term safety study reported consistent rates of serious infections and malignancies over nearly a decade of observation, reinforcing its relative safety when monitored appropriately .

Real-World Evidence

Real-world data further support the clinical findings:

  • A study analyzing treatment patterns among RA patients found that around 31.9% achieved CDAI low disease activity after 12 months on tofacitinib, highlighting its effectiveness in a broader patient population .
  • The analysis also revealed that many patients initiated treatment due to inadequate responses to previous therapies, underscoring the role of tofacitinib as a second-line or subsequent therapy option .

Future Directions and Research Trends

Research into (3R,4S)-tofacitinib continues to evolve:

  • Combination Therapies : Ongoing studies are exploring the efficacy of combining tofacitinib with other therapeutic agents to enhance treatment outcomes for complex cases of RA and other inflammatory disorders.
  • Biosimilars and Alternatives : The market is seeing an increase in biosimilars and alternative JAK inhibitors, prompting comparative studies that could influence prescribing practices and patient management strategies.

Tables

Application AreaEfficacy OutcomesSafety Concerns
Rheumatoid ArthritisCDAI LDA rates: 32.2% - 70.7%Increased risk of herpes zoster
PsoriasisImprovement noted; further studies neededSimilar infection risks as RA
Ulcerative ColitisSignificant remission rates reportedLong-term safety consistent

生物活性

Introduction

(3R,4S)-Tofacitinib is an oral Janus kinase (JAK) inhibitor primarily indicated for the treatment of autoimmune diseases such as rheumatoid arthritis (RA), ulcerative colitis, and dermatomyositis. This compound acts by inhibiting JAK enzymes, which play a crucial role in the signaling pathways of various cytokines involved in inflammation and immune response. This article reviews the biological activity of (3R,4S)-Tofacitinib, focusing on its pharmacodynamics, efficacy in clinical settings, and safety profile.

Tofacitinib selectively inhibits JAK1 and JAK3, which are essential for the signaling of various interleukins and growth factors. By blocking these pathways, tofacitinib effectively reduces the inflammatory response in autoimmune conditions.

Key Mechanisms:

  • Inhibition of Cytokine Signaling : Tofacitinib disrupts the JAK-STAT signaling pathway responsible for the transcription of pro-inflammatory cytokines.
  • Reduction of Inflammatory Markers : Clinical studies have shown a decrease in serum levels of inflammatory markers such as C-reactive protein (CRP) and cytokines like IL-6 and TNF-alpha following treatment with tofacitinib.

Rheumatoid Arthritis

Tofacitinib has been extensively studied in RA patients, demonstrating significant improvements in disease activity. A meta-analysis of phase 3 trials indicated that tofacitinib monotherapy resulted in a Clinical Disease Activity Index (CDAI) low disease activity (LDA) rate of 31.9% after 12 months .

Table 1: Efficacy Outcomes in Rheumatoid Arthritis

StudyPopulationDoseCDAI LDA Rate (%)Remission Rate (%)
RCT 11000 patients5 mg BID31.910.1
RCT 2498 patients11 mg QD64.0-70.7Not reported
RWD Analysis2874 patientsVariedSimilar across regimensSimilar across regimens

Ulcerative Colitis

In patients with ulcerative colitis, tofacitinib has shown efficacy in inducing remission. A multicenter cohort study reported that biologic-naïve patients had higher response rates compared to those previously treated with other biologics .

Dermatomyositis

An open-label study evaluated tofacitinib's efficacy in treatment-refractory dermatomyositis. The results showed that all subjects met primary outcome measures, with significant reductions in disease activity scores over a 12-week period .

Table 2: Efficacy Outcomes in Dermatomyositis

StudyPopulationDoseImprovement Rate (%)
Open-label study10 subjects11 mg QD100% met primary outcome

Safety Profile

Tofacitinib's safety profile has been assessed across multiple studies. The most common adverse effects include infections, elevated liver enzymes, and lipid abnormalities.

Adverse Effects:

  • Infections : Increased risk of serious infections such as tuberculosis.
  • Lipid Elevations : Changes in lipid profiles observed, necessitating monitoring.
  • Malignancy Risk : Some studies indicate a higher incidence of malignancies compared to traditional DMARDs .

Long-term Safety Data

Long-term studies have shown that while there is an increased risk for certain adverse events, the benefits often outweigh these risks when monitored appropriately.

特性

IUPAC Name

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648965
Record name 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092578-46-5
Record name Epitofacitinib, (3R,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITOFACITINIB, (3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B64WR5WNB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-Tofacitinib
Reactant of Route 2
Reactant of Route 2
(3R,4S)-Tofacitinib
Reactant of Route 3
Reactant of Route 3
(3R,4S)-Tofacitinib
Reactant of Route 4
Reactant of Route 4
(3R,4S)-Tofacitinib
Reactant of Route 5
Reactant of Route 5
(3R,4S)-Tofacitinib
Reactant of Route 6
Reactant of Route 6
(3R,4S)-Tofacitinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。